molecular formula C6H10N2O5 B14763943 2-[Acetamido(carboxymethyl)amino]acetic acid

2-[Acetamido(carboxymethyl)amino]acetic acid

Katalognummer: B14763943
Molekulargewicht: 190.15 g/mol
InChI-Schlüssel: LJCGQQOZNDXTKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 2-[Acetamido(carboxymethyl)amino]acetic acid typically involves the reaction of glycine with acetic anhydride and formaldehyde. The reaction conditions include maintaining a controlled temperature and pH to ensure the proper formation of the desired product. Industrial production methods may involve more advanced techniques such as continuous flow synthesis to enhance yield and purity .

Analyse Chemischer Reaktionen

2-[Acetamido(carboxymethyl)amino]acetic acid undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

2-[Acetamido(carboxymethyl)amino]acetic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[Acetamido(carboxymethyl)amino]acetic acid involves its interaction with specific molecular targets. In biological systems, it can act as a chelating agent, binding to metal ions and facilitating their removal or transport. This property is particularly useful in medical applications, such as in the treatment of heavy metal poisoning. The compound’s zwitterionic nature allows it to interact with both positively and negatively charged molecules, enhancing its versatility in various biochemical processes .

Vergleich Mit ähnlichen Verbindungen

2-[Acetamido(carboxymethyl)amino]acetic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity, making it valuable in a wide range of scientific and industrial applications .

Eigenschaften

Molekularformel

C6H10N2O5

Molekulargewicht

190.15 g/mol

IUPAC-Name

2-[acetamido(carboxymethyl)amino]acetic acid

InChI

InChI=1S/C6H10N2O5/c1-4(9)7-8(2-5(10)11)3-6(12)13/h2-3H2,1H3,(H,7,9)(H,10,11)(H,12,13)

InChI-Schlüssel

LJCGQQOZNDXTKI-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NN(CC(=O)O)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.